

# physical and chemical properties of 6-Chloropyridin-2-ol

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## Compound of Interest

Compound Name: 6-Chloropyridin-2-ol

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## An In-depth Technical Guide to 6-Chloropyridin-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **6-Chloropyridin-2-ol**, a versatile intermediate in the pharmaceutical and agrochemical industries. This document includes key data, experimental protocols, and visual representations of its chemical behavior and handling.

## Core Physical and Chemical Properties

**6-Chloropyridin-2-ol**, also known as 6-Chloro-2-hydroxypyridine, is a substituted pyridine derivative. Its structure and fundamental properties are crucial for its application in chemical synthesis.

## Table 1: Physical Properties of 6-Chloropyridin-2-ol

Property	Value	Source(s)
Molecular Formula	C <sub>5</sub> H <sub>4</sub> CINO	--INVALID-LINK--
Molecular Weight	129.54 g/mol	--INVALID-LINK--
CAS Number	16879-02-0	--INVALID-LINK--
Appearance	White to greyish-yellow crystalline powder	--INVALID-LINK--
Melting Point	128-130 °C	--INVALID-LINK--
Boiling Point	Decomposes at atmospheric pressure.	Not available
Solubility	Quantitative data in common organic solvents is not readily available. It is generally soluble in alcohols and other polar organic solvents.	General knowledge
pKa	A specific experimentally determined value is not readily available. For the parent compound, 2-hydroxypyridine, the predicted acidic pKa is around 11.7. The electron-withdrawing chloro group is expected to decrease this value, making 6-chloropyridin-2-ol more acidic.	--INVALID-LINK--

## Chemical Properties and Reactivity

### Tautomerism

A key chemical feature of **6-Chloropyridin-2-ol** is its existence in a tautomeric equilibrium with its pyridone form, 6-Chloro-2(1H)-pyridinone. The position of this equilibrium is influenced by factors such as the solvent, temperature, and pH. In many cases, the pyridone tautomer is the predominant form, particularly in polar solvents and the solid state.

Caption: Tautomeric equilibrium of **6-Chloropyridin-2-ol**.

## Reactivity

**6-Chloropyridin-2-ol** is a versatile building block in organic synthesis due to its multiple reactive sites:

- Nucleophilic Aromatic Substitution: The chlorine atom at the 6-position is susceptible to displacement by various nucleophiles. This reactivity is enhanced by the electron-withdrawing nature of the pyridine ring nitrogen.
- Reactions at the N-H and O-H groups: The tautomeric forms allow for reactions at both the nitrogen and oxygen atoms. For instance, the nitrogen can be alkylated or acylated, and the oxygen of the hydroxy form can undergo etherification or esterification.
- Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to its electron-deficient nature. However, under forcing conditions, substitution can occur, with the directing effects of the existing substituents influencing the position of the incoming electrophile.

## Experimental Protocols

### Synthesis: Hydrolysis of 2,6-Dichloropyridine

A common route for the synthesis of **6-Chloropyridin-2-ol** is the selective hydrolysis of 2,6-dichloropyridine.

Materials:

- 2,6-Dichloropyridine
- Sodium hydroxide or potassium hydroxide
- Water
- Hydrochloric acid (for acidification)
- Suitable organic solvent for extraction (e.g., ethyl acetate)

- Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

- Dissolve 2,6-dichloropyridine in an aqueous solution of sodium hydroxide.
- Heat the mixture under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- Carefully acidify the reaction mixture with hydrochloric acid to a pH of approximately 5-6. This will precipitate the product.
- Filter the crude product and wash it with cold water.
- The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
- Dry the purified product under vacuum.

## Purification: Recrystallization

Procedure:

- Dissolve the crude **6-Chloropyridin-2-ol** in a minimum amount of a hot solvent (e.g., ethanol or an ethanol/water mixture).
- If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered to remove the charcoal and other insoluble impurities.
- Allow the hot, saturated solution to cool slowly to room temperature.
- Further cooling in an ice bath can promote crystallization.
- Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
- Dry the crystals in a desiccator or a vacuum oven.

## Spectroscopic Characterization

### <sup>1</sup>H NMR Spectroscopy:

- Sample Preparation: Dissolve a small amount of the compound in a deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>) in an NMR tube.
- Expected Spectrum: The proton NMR spectrum will show signals corresponding to the aromatic protons on the pyridine ring. The chemical shifts and coupling patterns will be indicative of the substitution pattern. The N-H proton of the pyridone tautomer will typically appear as a broad singlet at a downfield chemical shift.

### <sup>13</sup>C NMR Spectroscopy:

- Sample Preparation: A more concentrated solution in a deuterated solvent is typically required compared to <sup>1</sup>H NMR.
- Expected Spectrum: The carbon NMR spectrum will show five distinct signals for the five carbon atoms in the pyridine ring. The chemical shifts will be influenced by the electronegativity of the chlorine, nitrogen, and oxygen atoms. The carbonyl carbon of the pyridone tautomer will appear at a characteristic downfield chemical shift (typically >160 ppm).

### FT-IR Spectroscopy:

- Sample Preparation: The spectrum can be obtained from a solid sample using a KBr pellet or an ATR accessory.
- Expected Spectrum: The IR spectrum will show characteristic absorption bands. For the pyridone tautomer, a strong C=O stretching vibration is expected around 1650 cm<sup>-1</sup>. N-H stretching vibrations may be observed in the region of 3000-3400 cm<sup>-1</sup>. C-H stretching of the aromatic ring typically appears above 3000 cm<sup>-1</sup>.

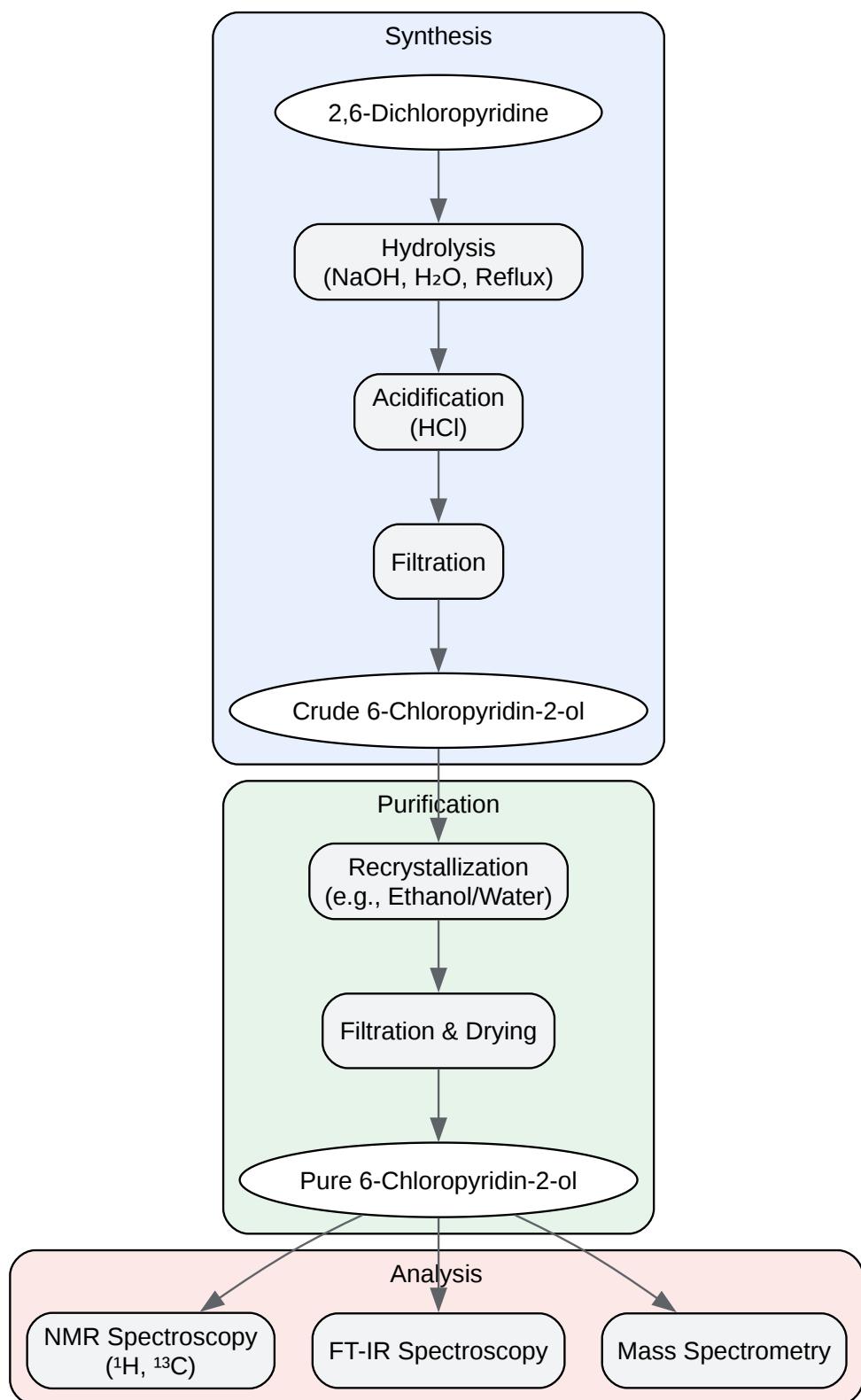
### Mass Spectrometry:

- Sample Preparation: The sample can be introduced via direct infusion or after separation by gas or liquid chromatography.

- Expected Spectrum: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (129.54 g/mol). Due to the presence of chlorine, an isotopic pattern for the molecular ion will be observed, with peaks at m/z corresponding to the  $^{35}\text{Cl}$  and  $^{37}\text{Cl}$  isotopes in an approximate 3:1 ratio.

## Experimental and Analytical Workflow

The following diagram illustrates a general workflow for the synthesis, purification, and characterization of **6-Chloropyridin-2-ol**.

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Caption: General workflow for synthesis and analysis.

## Safety Information

**6-Chloropyridin-2-ol** is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) from the supplier before use. General hazards may include:

- Skin and eye irritation.[[1](#)]
- Harmful if swallowed.[[1](#)]
- May cause respiratory irritation.[[1](#)]

Always use personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, when handling this compound. Work in a well-ventilated area or a fume hood.

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## References

- 1. [hmc.edu](https://www.hmc.edu) [hmc.edu]
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